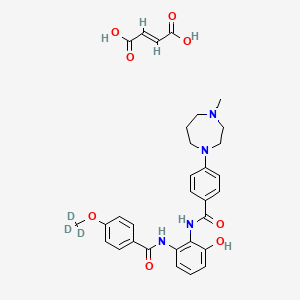
H-D-Cys(1)-Gly-Arg-Gly-Asp-D-Asp-D-Val-D-Cys(1)-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LXW7 is a cyclic octapeptide that specifically targets the integrin αvβ3. It is known for its high binding affinity and specificity, making it a potent ligand for integrin αvβ3. This compound has shown significant potential in various scientific research applications, particularly in the fields of cancer therapy and neuroprotection .
Méthodes De Préparation
LXW7 is synthesized using the one-bead-one-compound (OBOC) combinatorial library technology. The synthetic route involves the formation of a disulfide cyclic peptide containing the Arg-Gly-Asp (RGD) motif. The reaction conditions typically involve the use of solid-phase peptide synthesis (SPPS) techniques, followed by cyclization through disulfide bond formation .
Analyse Des Réactions Chimiques
LXW7 undergoes various chemical reactions, including:
Oxidation: LXW7 can be oxidized to form disulfide bonds, which are crucial for its cyclic structure.
Reduction: The disulfide bonds in LXW7 can be reduced to yield linear peptides.
Substitution: LXW7 can undergo substitution reactions where specific amino acids in the peptide sequence are replaced with other amino acids to enhance its binding affinity and specificity
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are cyclic and linear peptides with varying binding affinities .
Applications De Recherche Scientifique
LXW7 has a wide range of scientific research applications:
Cancer Therapy: LXW7 targets integrin αvβ3, which is overexpressed in many cancers. .
Neuroprotection: LXW7 has shown neuroprotective effects in models of oxidative stress and inflammation. .
Drug Delivery: LXW7 has been used as a ligand in drug delivery systems to target specific cells expressing integrin αvβ3
Mécanisme D'action
LXW7 exerts its effects by binding to the integrin αvβ3 receptor. This binding inhibits the activation of downstream signaling pathways, including the FAK and STAT3 pathways. By inhibiting these pathways, LXW7 reduces inflammation, oxidative stress, and apoptosis in various cell models .
Comparaison Avec Des Composés Similaires
LXW7 is compared with other RGD-containing cyclic peptides, such as LXW64 and LXZ2. These compounds also target integrin αvβ3 but differ in their binding affinities and specificities. LXW7 is unique due to its high binding affinity and specificity for integrin αvβ3, making it a potent ligand for targeted therapies .
Similar compounds include:
LXW7 stands out due to its optimized structure and high binding affinity, making it a valuable tool in scientific research and therapeutic applications .
Propriétés
Formule moléculaire |
C29H48N12O12S2 |
|---|---|
Poids moléculaire |
820.9 g/mol |
Nom IUPAC |
2-[(4S,7R,10R,13S,19S,25S)-25-amino-4-carbamoyl-10-(carboxymethyl)-19-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24-heptaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-13-yl]acetic acid |
InChI |
InChI=1S/C29H48N12O12S2/c1-12(2)22-28(53)40-17(23(31)48)11-55-54-10-13(30)24(49)35-8-18(42)37-14(4-3-5-34-29(32)33)25(50)36-9-19(43)38-15(6-20(44)45)26(51)39-16(7-21(46)47)27(52)41-22/h12-17,22H,3-11,30H2,1-2H3,(H2,31,48)(H,35,49)(H,36,50)(H,37,42)(H,38,43)(H,39,51)(H,40,53)(H,41,52)(H,44,45)(H,46,47)(H4,32,33,34)/t13-,14+,15+,16-,17-,22-/m1/s1 |
Clé InChI |
UUJIUMRQOUEUEJ-NBJCVSNRSA-N |
SMILES isomérique |
CC(C)[C@@H]1C(=O)N[C@H](CSSC[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N |
SMILES canonique |
CC(C)C1C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


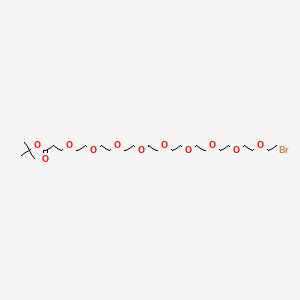
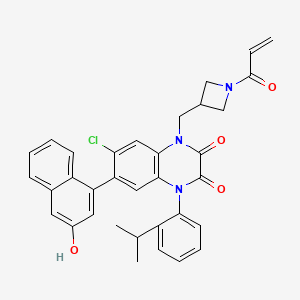
![(5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid](/img/structure/B12425972.png)
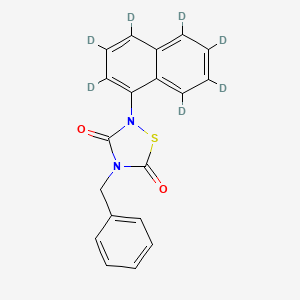


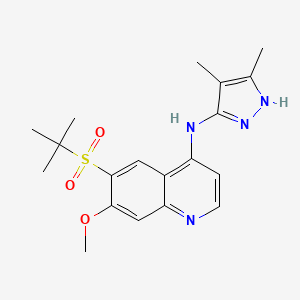
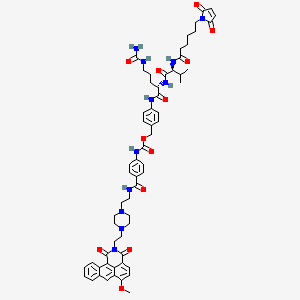
![[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B12426007.png)


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426011.png)
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12426024.png)
